molecular formula C19H22N2O4S B11172565 2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11172565
M. Wt: 374.5 g/mol
InChI Key: NRDYQUCAFULNBC-UHFFFAOYSA-N
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Description

2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound that features a benzamide core with a benzylsulfonylamino group and a tetrahydrofuran-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of Benzylsulfonyl Chloride: Benzyl chloride reacts with sulfur dioxide and chlorine to form benzylsulfonyl chloride.

    Amination: The benzylsulfonyl chloride is then reacted with an amine to form the benzylsulfonylamino group.

    Coupling with Benzamide: The benzylsulfonylamino group is coupled with benzamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various types of chemical reactions:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the benzamide or sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the benzamide or sulfonyl groups.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

2-(benzylsulfonylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H22N2O4S/c22-19(20-13-16-9-6-12-25-16)17-10-4-5-11-18(17)21-26(23,24)14-15-7-2-1-3-8-15/h1-5,7-8,10-11,16,21H,6,9,12-14H2,(H,20,22)

InChI Key

NRDYQUCAFULNBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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